3-Fluoro-3-isopropyl-azetidine
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Overview
Description
3-Fluoro-3-isopropyl-azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-isopropyl-azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3-fluoro-3-isopropylamine with a suitable electrophile. The reaction conditions often include the use of bases such as potassium carbonate in solvents like acetonitrile or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-isopropyl-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or lithium diisopropylamide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride.
Major Products
The major products formed from these reactions include various substituted azetidines, linear amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
3-Fluoro-3-isopropyl-azetidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Polymer Chemistry: The compound is utilized in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Material Science: It is used in the development of materials for CO2 adsorption and chelation.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-isopropyl-azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in various chemical transformations. This reactivity is harnessed in medicinal chemistry to design molecules that can interact with specific biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroazetidine: Similar in structure but lacks the isopropyl group.
Azetidine-3-carboxylic acid: Contains a carboxyl group instead of a fluorine atom.
N-Methyl-azetidine: Substituted with a methyl group on the nitrogen atom
Uniqueness
3-Fluoro-3-isopropyl-azetidine is unique due to the presence of both a fluorine atom and an isopropyl group, which impart distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of complex molecules with potential biological activities .
Properties
Molecular Formula |
C6H12FN |
---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
3-fluoro-3-propan-2-ylazetidine |
InChI |
InChI=1S/C6H12FN/c1-5(2)6(7)3-8-4-6/h5,8H,3-4H2,1-2H3 |
InChI Key |
YJGUQPCXKVQWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CNC1)F |
Origin of Product |
United States |
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